ethyl 2-(2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
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Overview
Description
The compound is a complex organic molecule that contains several functional groups and rings, including an indole ring, a 1,2,4-triazole ring, and a cyclopentathiophene ring. Indole is a prevalent moiety in many natural products and drugs, known for its vast array of biological activities . 1,2,4-Triazole is a type of heterocycle that is often found in pharmaceuticals and agrochemicals. Cyclopentathiophene is a type of aromatic compound that contains a five-membered ring with one sulfur atom.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps and require a variety of chemical reactions. For instance, the indole ring could be formed through a Fischer indole synthesis or a Bartoli indole synthesis. The 1,2,4-triazole ring could be synthesized through a [3+2] cycloaddition of azides and alkynes. The cyclopentathiophene ring could be formed through a cyclization reaction .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo a variety of chemical reactions. For example, the indole ring is nucleophilic and can undergo electrophilic substitution. The 1,2,4-triazole ring can act as a ligand in coordination chemistry .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of the indole and 1,2,4-triazole rings could potentially make the compound more polar and increase its boiling point .Scientific Research Applications
Efficient Synthesis and Reactivity
Efficient Synthesis of Heterocyclic Compounds : Research on the synthesis of thiophene derivatives, such as those involving the Gewald reaction, highlights the chemical versatility and reactivity of thiophene-based compounds. These synthetic routes offer pathways to novel heterocyclic compounds with potential for further functionalization and application in various fields, including medicinal chemistry and materials science (Yong Sun, N. Huang, M. Ding, 2010).
Antimicrobial and Antioxidant Activities
Novel Antimicrobial and Antioxidant Agents : Studies on thiophene and thienopyrimidine derivatives reveal their significant antimicrobial and antioxidant activities. These findings suggest that thiophene-based compounds can be potent candidates for developing new antimicrobial and antioxidant agents, contributing to pharmaceutical research and development (K. Raghavendra et al., 2016).
Luminescent Materials
Luminescent Properties : Research involving the synthesis of thiophene derivatives with luminescent properties indicates the potential use of these compounds in the development of new materials for optoelectronic applications. Such compounds could be utilized in the design of organic light-emitting diodes (OLEDs) and other photonic devices (Marco Teiber, T. Müller, 2012).
Anticancer Activity
Anticancer Activity Evaluation : The exploration of thiophene and thienopyrimidine derivatives for their anticancer activities has led to the identification of compounds with promising inhibitory effects against various cancer cell lines. This line of research is crucial for the discovery of new therapeutic agents and underscores the potential of thiophene-based compounds in anticancer drug development (M. Albratty, K. El-Sharkawy, Shamsher Alam, 2017).
Future Directions
Mechanism of Action
Indole Derivatives
The compound contains an indole moiety, which is a prevalent structure in many biologically active compounds . Indole derivatives have been found to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects . They play a significant role in cell biology and have been used in the treatment of various disorders .
Triazole Derivatives
The compound also contains a 1,2,4-triazole ring. Triazole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties .
Thiophene Derivatives
Thiophene is another component of the compound. Thiophene derivatives have been associated with various biological activities, including antimicrobial and anti-inflammatory effects .
Biochemical Analysis
Biochemical Properties
They are known to interact with multiple receptors and have been used in the treatment of various disorders .
Cellular Effects
Indole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Indole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
ethyl 2-[[2-[[4-ethyl-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O3S2/c1-3-29-21(16-12-25-17-10-6-5-8-14(16)17)27-28-24(29)33-13-19(30)26-22-20(23(31)32-4-2)15-9-7-11-18(15)34-22/h5-6,8,10,12,25H,3-4,7,9,11,13H2,1-2H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNWWTBAUJQPZMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=C(C3=C(S2)CCC3)C(=O)OCC)C4=CNC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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